4-(4-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Description
4-(4-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a benzoxazine derivative characterized by a 1,4-benzoxazine core substituted with a 4-methylbenzyl group at position 4 and a carboxylic acid group at position 4. The benzoxazine scaffold is notable for its pharmacological relevance, particularly in anti-inflammatory, antimicrobial, and kinase inhibitor applications .
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-3-oxo-1,4-benzoxazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11-2-4-12(5-3-11)9-18-14-8-13(17(20)21)6-7-15(14)22-10-16(18)19/h2-8H,9-10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYIPNPRNDJFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)COC3=C2C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Aminophenol with Chloroacetyl Chloride
One of the most straightforward approaches involves the cyclocondensation of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction typically occurs in a solvent like methyl isobutyl ketone (MIBK) under reflux conditions, leading to the formation of the benzoxazine ring system.
2-Aminophenol + Chloroacetyl chloride → Benzoxazine core
- The reaction proceeds via nucleophilic attack of the amino group on the acyl chloride.
- The resulting intermediate undergoes intramolecular cyclization to form the benzoxazine ring.
N-Alkylation to Introduce the 4-Methylbenzyl Group
The benzoxazine core can be further functionalized by N-alkylation. The methylbenzyl group is introduced via nucleophilic substitution using 4-methylbenzyl halides (e.g., 4-methylbenzyl bromide or chloride).
- Base such as potassium carbonate or sodium hydride.
- Solvent like acetone or dimethylformamide (DMF).
- Reflux conditions to facilitate nucleophilic substitution at the nitrogen atom.
Benzoxazine + 4-Methylbenzyl halide → N-alkylated benzoxazine
Functionalization of the Benzoxazine Ring to Form the Oxo and Carboxylic Acid Groups
Oxidation to the 3-Oxo Derivative
The dihydrobenzoxazine ring can be oxidized at the 3-position to introduce the keto group. This is typically achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium-based reagents under controlled conditions to prevent over-oxidation.
- Mild oxidation in aqueous or alcoholic media.
- Temperature control to avoid ring cleavage.
Carboxylation at the 6-Position
The carboxylic acid group can be introduced via several routes:
- Direct carboxylation using carbon dioxide under basic conditions.
- Oxidative cleavage of side chains followed by oxidation to the acid.
- Fischer esterification of the acid with appropriate reagents if ester intermediates are used.
Alternative Synthetic Routes
Multi-step Synthesis via Intermediate Formation
A multistep approach involves:
- Synthesis of the benzoxazine core.
- N-alkylation with 4-methylbenzyl halides.
- Oxidation at the 3-position.
- Introduction of the carboxylic acid at position 6 through oxidation or carboxylation.
Use of Heterocyclic Precursors
Some methods utilize heterocyclic precursors like 2H-1,4-benzoxazin-3(4H)-one derivatives, which can be functionalized at specific positions via substitution or oxidation reactions to afford the target compound.
Data Table: Summary of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation of 2-aminophenol with chloroacetyl chloride | 2-Aminophenol, chloroacetyl chloride | Reflux in MIBK, NaHCO₃ | Simple, high yield | Requires purification steps |
| N-Alkylation with 4-methylbenzyl halide | Benzoxazine core, 4-methylbenzyl halide | Reflux in DMF or acetone, K₂CO₃ | Selective substitution | Possible over-alkylation |
| Oxidation to keto group | Oxidants like KMnO₄ | Mild, controlled temperature | Functionalization at 3-position | Over-oxidation risk |
| Carboxylation at 6-position | CO₂, base | Elevated temperature, pressure | Direct introduction of acid | Requires careful control |
Research Findings and Innovations
Recent studies have explored catalytic methods to improve yield and selectivity:
- Palladium-catalyzed cross-coupling for N-alkylation, enhancing regioselectivity.
- Oxidation with environmentally benign reagents such as TEMPO or oxygen, reducing hazardous waste.
- One-pot multistep syntheses integrating cyclization, alkylation, and oxidation steps to streamline production.
Research indicates that optimizing reaction conditions—such as temperature, solvent, and catalysts—significantly improves yield and purity of the target compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(4-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Their Impact
The pharmacological and physicochemical properties of benzoxazine derivatives are highly sensitive to substitutions on the core structure. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Functional Group Variations
Carboxylic Acid vs. Amide Derivatives
- Carboxylic Acid Derivatives (e.g., target compound): The free carboxylic acid group enables salt formation, improving solubility and bioavailability. For example, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (CAS 134997-87-8) is a precursor for ester and amide synthesis .
- Amide Derivatives : N-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxamide (compound 45 in ) demonstrates the utility of amide linkages in enhancing stability and target specificity, with an 82% synthetic yield .
Substituent Effects on Bioactivity
- Fluorobenzyl Group : The electron-withdrawing fluorine atom may enhance binding affinity to enzymes or receptors, as seen in fluorinated pharmaceuticals .
- Chloro Substitution : Halogenated analogs (e.g., 6-chloro derivatives) are common in antimicrobial agents due to enhanced interactions with biological targets .
Key Research Findings
Positional Isomerism: Methyl substitution at position 2 (vs.
Halogenation: Chloro-substituted derivatives (e.g., 6-chloro-8-carboxylic acid) show enhanced antibacterial activity compared to non-halogenated analogs .
Fluorine Substitution : Fluorobenzyl derivatives exhibit improved metabolic stability, a critical factor in drug design .
Balcinrenone (CAS 2561494-77-5): A benzoxazine-based drug candidate with dual benzoxazine moieties demonstrates potent diuretic and antihypertensive effects, highlighting the scaffold’s versatility .
Biological Activity
4-(4-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a synthetic compound belonging to the benzoxazine family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 4-[(4-methylphenyl)methyl]-3-oxo-1,4-benzoxazine-6-carboxylic acid |
| Molecular Formula | C17H15NO4 |
| CAS Number | 1172519-12-8 |
| Molecular Weight | 295.31 g/mol |
Antimicrobial Properties
Research indicates that benzoxazine derivatives exhibit significant antimicrobial activity. A study found that compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been investigated for its anticancer potential. Preliminary studies suggest it may inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis. For instance, it may inhibit enzymes crucial for tumor growth, thereby exhibiting cytotoxic effects against cancer cells .
The biological effects of this compound are thought to arise from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may bind to enzymes involved in metabolic pathways, altering their activity and leading to reduced cellular proliferation.
- Receptor Modulation : It may also interact with specific receptors on cell membranes, influencing signal transduction processes critical for cell survival and growth.
Study on Antimicrobial Activity
In a controlled study examining the antimicrobial properties of benzoxazine derivatives, this compound was tested against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
Study on Anticancer Effects
A recent investigation into the anticancer properties revealed that this compound significantly reduced the viability of human breast cancer cells (MCF7) in vitro. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Further analysis suggested that the compound induces apoptosis through the activation of caspase pathways .
Q & A
What are the standard synthetic routes for 4-(4-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid?
Level: Basic
Answer:
The synthesis typically involves cyclization of precursor molecules. For example, methyl esters of benzoxazine carboxylic acids (e.g., methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate) are synthesized via nucleophilic substitution or cyclocondensation reactions, followed by hydrolysis to yield the carboxylic acid derivative . Intermediate purification steps often use column chromatography or recrystallization. Enzymatic methods, such as lipase-catalyzed enantioselective deacetylation (e.g., Novozyme®-435 in THF), can also generate optically enriched intermediates for functionalized benzoxazines .
How can researchers confirm the purity and structural integrity of this compound?
Level: Basic
Answer:
Analytical techniques include:
- HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at λ ~254 nm.
- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., benzoxazine ring protons at δ 4.2–4.5 ppm for the dihydro-oxazine moiety, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to verify molecular weight (expected [M+H]+ for C₁₈H₁₇NO₄: 312.12) .
What strategies optimize enantioselective synthesis of benzoxazine derivatives?
Level: Advanced
Answer:
Enantioselective synthesis can be achieved via biocatalysis. For example, Novozyme®-435 selectively deacetylates acetoxyethyl dihydrobenzoxazines in THF, preserving the aromatic carboxylic acid group while generating chiral centers with >90% enantiomeric excess (ee) . Reaction conditions (solvent polarity, temperature) must be optimized to minimize racemization. Chiral HPLC or polarimetry is recommended for ee determination.
How do substituents on the benzoxazine core affect biological activity?
Level: Advanced
Answer:
Substituent effects are studied through structure-activity relationship (SAR) assays. For instance:
- 4-Methylbenzyl groups enhance lipophilicity, potentially improving membrane permeability .
- Electron-withdrawing groups (e.g., -NO₂, -F) at position 6 can modulate receptor binding (e.g., RORγ modulation for autoimmune disease targets) .
- Carboxylic acid moieties at position 6 are critical for hydrogen-bond interactions in enzyme inhibition .
Methodology: Synthesize analogs via regioselective functionalization (e.g., Suzuki coupling for aryl groups) and test in vitro/in vivo bioassays .
How can researchers resolve contradictions in spectroscopic data across studies?
Level: Advanced
Answer:
Contradictions often arise from:
- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Always report solvent conditions .
- Impurities : Trace solvents (e.g., THF) or synthetic byproducts (e.g., unreacted esters) may skew data. Use preparative HPLC for rigorous purification .
- Tautomerism : The 3-oxo group in benzoxazines can exhibit keto-enol tautomerism, altering spectral profiles. Variable-temperature NMR (VT-NMR) can identify dynamic equilibria .
What are the challenges in scaling up benzoxazine synthesis for preclinical studies?
Level: Advanced
Answer:
Key challenges include:
- Low yields in cyclization steps : Optimize catalyst loading (e.g., p-TsOH for acid-catalyzed cyclization) and reaction time .
- Enantiomer separation : Use simulated moving bed (SMB) chromatography for large-scale resolution of racemic mixtures .
- Stability : Benzoxazine carboxylic acids may degrade under acidic conditions. Store as lyophilized powders at -20°C .
How can computational methods aid in designing benzoxazine-based inhibitors?
Level: Advanced
Answer:
- Molecular docking : Predict binding modes to target proteins (e.g., RORγ ligand-binding domain) using software like AutoDock Vina .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to prioritize synthetic targets .
- DFT calculations : Analyze tautomeric stability and charge distribution to rationalize reactivity trends .
What are the best practices for handling hygroscopic benzoxazine intermediates?
Level: Basic
Answer:
- Storage : Use desiccators with silica gel or molecular sieves.
- Synthesis : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of sensitive intermediates (e.g., methyl esters) .
- Characterization : Perform Karl Fischer titration to quantify water content in final products .
How do researchers differentiate between regioisomers in benzoxazine synthesis?
Level: Advanced
Answer:
- 2D NMR : NOESY or HSQC can distinguish regioisomers by correlating proton-proton or proton-carbon spatial relationships .
- X-ray crystallography : Resolve ambiguous structures by determining crystal packing (e.g., methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate monohydrate) .
- IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) vs. ester C=O (~1740 cm⁻¹) confirm functionalization sites .
What are the emerging applications of benzoxazine derivatives in medicinal chemistry?
Level: Advanced
Answer:
Recent studies highlight:
- RORγ modulation : N-{2-(Piperidin-1-yl)phenylmethyl} derivatives show promise in treating autoimmune diseases .
- Antimicrobial agents : Fluorinated benzoxazines exhibit activity against Gram-positive bacteria .
- Enzyme inhibitors : Carboxylic acid derivatives target thrombin and trypsin-like proteases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
